molecular formula C16H18O2 B12586750 Methyl 2-methylidene-8-phenylocta-4,6-dienoate CAS No. 646533-92-8

Methyl 2-methylidene-8-phenylocta-4,6-dienoate

Cat. No.: B12586750
CAS No.: 646533-92-8
M. Wt: 242.31 g/mol
InChI Key: LBBGAQIPVLNCTF-UHFFFAOYSA-N
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Description

Methyl 2-methylidene-8-phenylocta-4,6-dienoate is an organic compound with the molecular formula C16H18O2 It is a derivative of octadienoic acid and features a phenyl group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylidene-8-phenylocta-4,6-dienoate typically involves the esterification of 2-methylidene-8-phenylocta-4,6-dienoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylidene-8-phenylocta-4,6-dienoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated esters.

Scientific Research Applications

Methyl 2-methylidene-8-phenylocta-4,6-dienoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-methylidene-8-phenylocta-4,6-dienoate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylidene-8-phenylocta-4,6-dienoate: shares similarities with other esters of octadienoic acid, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a phenyl group and a methylene group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

646533-92-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 2-methylidene-8-phenylocta-4,6-dienoate

InChI

InChI=1S/C16H18O2/c1-14(16(17)18-2)10-6-3-4-7-11-15-12-8-5-9-13-15/h3-9,12-13H,1,10-11H2,2H3

InChI Key

LBBGAQIPVLNCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CC=CC=CCC1=CC=CC=C1

Origin of Product

United States

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